molecular formula C28H32O14 B120617 Agalloside CAS No. 221257-06-3

Agalloside

Cat. No.: B120617
CAS No.: 221257-06-3
M. Wt: 592.5 g/mol
InChI Key: ZTYIRUZJISZADH-AQLOEVPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside can be achieved through the enzymatic hydrolysis of the naturally occurring compound, scutellarein 4’-O-glucoside, by an enzyme called flavonol 3-O-glycoside 2’‘’-O-xylosyltransferase . This method involves the use of specific enzymes to facilitate the transfer of sugar moieties to the flavonoid core.

Industrial Production Methods

Industrial production of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside typically involves extraction from plant sources such as Aquilaria sinensis. The extraction process may include techniques like solvent extraction, ultrasonic extraction, and boiling extraction .

Chemical Reactions Analysis

Isolation and Structural Characterization

Agalloside (1) was first isolated using Hes1 immobilized beads, with its structure confirmed via NMR and mass spectrometry . The compound features a flavanone core glycosylated at the 5-O position, a rare substitution pattern among flavonoids.

PropertyValue/DescriptionSource
Molecular formulaC₂₆H₃₀O₁₄
Glycosylation site5-O position of flavan
Biological activityNeural stem cell differentiation

Key Reaction Steps:

  • 5-O-Glycosylation of Flavan (25)

    • Reagents : Glycosyl fluoride (20), BF₃·Et₂O (Lewis acid catalyst)

    • Conditions : Anhydrous dichloromethane, 0°C to room temperature

    • Outcome : Formation of glycosylated flavan intermediate with retained stereochemistry .

  • Oxidation to Flavanone (2)

    • Reagent : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

    • Conditions : Dichloromethane, room temperature, 2 hours

    • Yield : 85% conversion to flavanone .

  • Deprotection

    • Reagents : Hydrogenolysis (H₂/Pd-C) or acid hydrolysis

    • Outcome : Cleavage of protecting groups (e.g., benzyl, acetyl) to yield this compound (1) .

Reaction Optimization and Challenges

  • Glycosylation Selectivity : The use of BF₃·Et₂O ensured regioselective 5-O-glycosylation over other hydroxyl groups, critical for mimicking the natural product’s bioactivity .

  • Oxidation Efficiency : DDQ was chosen for its mild oxidative properties, preventing over-oxidation of sensitive functional groups .

  • Side Reactions : Competing 7-O-glycosylation was minimized through steric hindrance and temperature control .

Biological Relevance and Synthetic Derivatives

Synthetic this compound accelerated neural stem cell differentiation at concentrations comparable to the natural isolate (EC₅₀ ~10 µM) . Modifications to the glycosyl moiety or flavanone core are ongoing to enhance potency and bioavailability.

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Chemical and Biological Properties

Agalloside is recognized primarily as a Hes1 dimer inhibitor , which facilitates the differentiation of neural stem cells. The mechanism of action involves binding to the Hes1 transcription factor, which normally inhibits neural stem cell differentiation. By disrupting this inhibition, this compound promotes the transition of neural stem cells into neurons, thereby enhancing neurogenesis.

Scientific Research Applications

This compound has multiple applications across various fields:

FieldApplication Description
Chemistry Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology Investigated for its inhibitory effects on nitric oxide production, relevant in inflammation and immune response studies.
Medicine Potential therapeutic applications in treating inflammatory diseases due to its nitric oxide inhibitory activity.
Pharmaceuticals Utilized in developing natural product-based pharmaceuticals and nutraceuticals.

Case Studies

Several studies have documented the effects and potential uses of this compound:

  • Neural Stem Cell Differentiation
    • A study demonstrated that this compound accelerates the differentiation of multipotent mouse neural stem cells (MEB5) into neurons more effectively than traditional agents like valproic acid or retinoic acid. Treatment with this compound resulted in increased neurite length and neuronal specificity, highlighting its potential for regenerative medicine .
  • Inflammatory Response
    • Research indicates that this compound may inhibit nitric oxide production, suggesting its relevance in treating conditions characterized by excessive inflammation . This property positions this compound as a candidate for further exploration in inflammatory disease therapies.
  • Synthetic Applications
    • The total synthesis of this compound has been achieved through innovative methods involving glycosylation techniques, which may facilitate its production for research and therapeutic use . This synthetic route opens avenues for large-scale production and further investigation into its biological effects.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are still under investigation, but initial findings suggest it is metabolized through pathways involving glycosylated flavonoids . Safety assessments indicate that this compound exhibits low toxicity across various concentrations in vitro, making it a promising candidate for further clinical studies .

Mechanism of Action

The mechanism of action of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside involves its ability to inhibit nitric oxide production by activated RAW 264.7 cells . This inhibition is likely mediated through the suppression of inducible nitric oxide synthase (iNOS) expression, which is a key enzyme in the production of nitric oxide during inflammatory responses.

Biological Activity

Agalloside, scientifically known as 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside, is a flavonoid glycoside derived from the plant Aquilaria agallocha. This compound has garnered attention for its significant biological activities, particularly in the context of neural stem cell differentiation and its potential therapeutic applications in inflammatory diseases.

Chemical Structure and Properties

This compound is characterized by its unique structure as a flavonoid glycoside. Its synthesis involves the enzymatic glycosylation of flavan compounds, leading to its classification as a natural product with potential pharmacological benefits. The structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry .

Chemical Structure

PropertyDescription
Chemical Name 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside
Molecular Formula C₁₈H₁₈O₁₈
Molecular Weight 378.4 g/mol

This compound primarily acts as an inhibitor of the Hes1 transcription factor, which plays a crucial role in regulating neural stem cell differentiation. By inhibiting Hes1, this compound promotes the differentiation of neural stem cells, making it a potential candidate for treating neurodegenerative conditions .

Inhibitory Effects

Research indicates that this compound exhibits inhibitory effects on nitric oxide production in activated RAW 264.7 cells, which is relevant for inflammation and immune response studies. This suggests its potential utility in managing inflammatory diseases .

Case Studies and Research Findings

  • Neural Stem Cell Differentiation :
    • A study demonstrated that this compound accelerates the differentiation of neural stem cells through its action on Hes1. The use of Hes1-immobilized beads facilitated the isolation of this compound, highlighting its role as a differentiation activator .
  • Inflammation :
    • In vitro experiments showed that this compound significantly reduced nitric oxide levels in macrophages, indicating its anti-inflammatory properties. This effect could be beneficial in developing treatments for inflammatory disorders .
  • Synthetic vs. Natural Comparison :
    • Comparative studies between synthetic and naturally isolated this compound revealed that both forms exhibit comparable biological activities concerning neural stem cell differentiation, validating the synthetic route for potential therapeutic applications .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest that it may be metabolized through pathways involving glycosylated flavonoids. While detailed safety profiles are still under investigation, preliminary studies indicate low toxicity levels in cell-based assays .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Agalloside's structural purity and stability in experimental settings?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS and NMR for structural elucidation, ensuring purity via HPLC-UV with ≥95% purity thresholds. For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitoring degradation products via mass spectrometry .
  • Experimental Design : Include controls (e.g., inert solvents, certified reference materials) and triplicate measurements to validate reproducibility. Document chromatographic parameters (e.g., column type, mobile phase) to enable replication .

Q. How can researchers optimize extraction protocols for this compound from plant matrices while minimizing compound degradation?

  • Methodological Answer : Compare solvent systems (e.g., methanol-water vs. ethanol-water) using response surface methodology (RSM) to maximize yield. Employ lyophilization instead of heat drying to preserve thermolabile components. Validate extraction efficiency via spike-and-recovery experiments .
  • Data Contradiction Analysis : If yields vary across studies, assess solvent polarity, plant subspecies, or harvest season as confounding variables. Cross-reference with phytochemical databases (e.g., PubChem, ChemSpider) to verify compound identity .

Advanced Research Questions

Q. What experimental strategies address discrepancies in this compound's reported bioactivity across in vitro and in vivo models?

  • Methodological Answer : Conduct dose-response studies to identify non-linear effects (e.g., hormesis). Use pharmacokinetic modeling to reconcile in vitro IC50 values with in vivo bioavailability. Validate target engagement via molecular docking or CRISPR-Cas9 knockout models .
  • Data Contradiction Analysis : If bioactivity conflicts arise, evaluate assay specificity (e.g., off-target effects in cell lines) or metabolite interference. Perform meta-analyses of published IC50/EC50 values using random-effects models to quantify heterogeneity .

Q. How can researchers design robust studies to investigate this compound's synergistic effects with other phytochemicals?

  • Methodological Answer : Apply factorial design experiments to test combinatorial ratios, using Chou-Talalay or Bliss independence models to quantify synergy. Validate findings with isobolographic analysis. Include single-compartment vs. co-culture systems to assess cell-cell interaction effects .
  • Statistical Considerations : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report synergy scores (e.g., Combination Index) with 95% confidence intervals to address variability .

Q. What computational and multi-omics approaches are suitable for elucidating this compound's mechanism of action in complex biological systems?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data via pathway enrichment tools (e.g., DAVID, STRING). Validate predictions with siRNA knockdown or Western blotting. Use molecular dynamics simulations to study ligand-receptor binding kinetics .
  • Reproducibility Measures : Deposit raw omics data in FAIR-compliant repositories (e.g., GEO, PRIDE) with standardized metadata (e.g., MIAME, MIAPE guidelines) .

Properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)17-9-15(29)21-18(40-17)7-14(37-2)8-19(21)41-28-26(35)24(33)23(32)20(42-28)11-39-27-25(34)22(31)16(30)10-38-27/h3-9,16,20,22-28,30-35H,10-11H2,1-2H3/t16-,20-,22+,23-,24+,25-,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYIRUZJISZADH-AQLOEVPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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